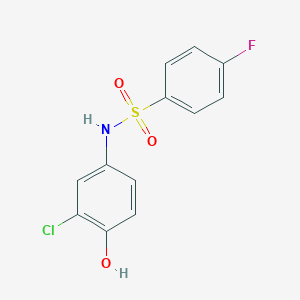

N-(3-chloro-4-hydroxyphenyl)-4-fluorobenzenesulfonamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

N-(3-chloro-4-hydroxyphenyl)-4-fluorobenzenesulfonamide, also known as CFTRinh-172, is a small molecule that has been extensively studied for its potential therapeutic applications in cystic fibrosis (CF). CF is a genetic disorder that affects the respiratory, digestive, and reproductive systems. CFTRinh-172 is a potent inhibitor of the cystic fibrosis transmembrane conductance regulator (CFTR) channel, which is responsible for regulating salt and water transport across cell membranes.

Mecanismo De Acción

N-(3-chloro-4-hydroxyphenyl)-4-fluorobenzenesulfonamide is a potent inhibitor of the CFTR channel. CFTR channels are responsible for regulating salt and water transport across cell membranes. In CF patients, mutations in the CFTR gene result in the production of defective CFTR channels that are unable to regulate salt and water transport properly. N-(3-chloro-4-hydroxyphenyl)-4-fluorobenzenesulfonamide binds to a specific site on the CFTR channel and blocks the flow of ions through the channel. By inhibiting CFTR channels, N-(3-chloro-4-hydroxyphenyl)-4-fluorobenzenesulfonamide can improve the function of CFTR channels in CF patients with certain mutations.

Biochemical and Physiological Effects:

N-(3-chloro-4-hydroxyphenyl)-4-fluorobenzenesulfonamide has been shown to improve the function of CFTR channels in CF patients with certain mutations. N-(3-chloro-4-hydroxyphenyl)-4-fluorobenzenesulfonamide has also been shown to inhibit the activity of other ion channels such as the epithelial sodium channel (ENaC) and the calcium-activated chloride channel (CaCC). N-(3-chloro-4-hydroxyphenyl)-4-fluorobenzenesulfonamide has been shown to reduce inflammation and mucus production in the lungs of CF patients. N-(3-chloro-4-hydroxyphenyl)-4-fluorobenzenesulfonamide has also been shown to reduce the severity of secretory diarrhea in animal models.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

N-(3-chloro-4-hydroxyphenyl)-4-fluorobenzenesulfonamide is a potent and selective inhibitor of the CFTR channel. N-(3-chloro-4-hydroxyphenyl)-4-fluorobenzenesulfonamide has been extensively studied and has been shown to be effective in improving the function of CFTR channels in CF patients with certain mutations. N-(3-chloro-4-hydroxyphenyl)-4-fluorobenzenesulfonamide has also been used as a tool compound to study the physiological and pathophysiological roles of CFTR channels in various tissues and organs. However, N-(3-chloro-4-hydroxyphenyl)-4-fluorobenzenesulfonamide has limitations in terms of its specificity and off-target effects. N-(3-chloro-4-hydroxyphenyl)-4-fluorobenzenesulfonamide has been shown to inhibit the activity of other ion channels such as ENaC and CaCC, which may limit its therapeutic potential.

Direcciones Futuras

N-(3-chloro-4-hydroxyphenyl)-4-fluorobenzenesulfonamide has potential therapeutic applications in CF and other diseases. Future research should focus on optimizing the pharmacological properties of N-(3-chloro-4-hydroxyphenyl)-4-fluorobenzenesulfonamide, such as its specificity and bioavailability. Future research should also focus on evaluating the safety and efficacy of N-(3-chloro-4-hydroxyphenyl)-4-fluorobenzenesulfonamide in preclinical and clinical studies. In addition, future research should explore the potential of N-(3-chloro-4-hydroxyphenyl)-4-fluorobenzenesulfonamide as a tool compound to study the physiological and pathophysiological roles of CFTR channels in various tissues and organs. Overall, N-(3-chloro-4-hydroxyphenyl)-4-fluorobenzenesulfonamide has the potential to be a valuable therapeutic agent for CF and other diseases, and further research is needed to fully understand its therapeutic potential.

Métodos De Síntesis

N-(3-chloro-4-hydroxyphenyl)-4-fluorobenzenesulfonamide can be synthesized using a multi-step process that involves the reaction of 3-chloro-4-hydroxyaniline with 4-fluorobenzenesulfonyl chloride. The resulting product is then purified using column chromatography to obtain N-(3-chloro-4-hydroxyphenyl)-4-fluorobenzenesulfonamide in high purity. The synthesis of N-(3-chloro-4-hydroxyphenyl)-4-fluorobenzenesulfonamide has been optimized to yield high purity and high yield of the compound.

Aplicaciones Científicas De Investigación

N-(3-chloro-4-hydroxyphenyl)-4-fluorobenzenesulfonamide has been extensively studied for its potential therapeutic applications in CF. N-(3-chloro-4-hydroxyphenyl)-4-fluorobenzenesulfonamide has been shown to improve the function of CFTR channels in CF patients with certain mutations. N-(3-chloro-4-hydroxyphenyl)-4-fluorobenzenesulfonamide has also been used as a tool compound to study the physiological and pathophysiological roles of CFTR channels in various tissues and organs. N-(3-chloro-4-hydroxyphenyl)-4-fluorobenzenesulfonamide has been used in preclinical studies to evaluate its potential as a therapeutic agent for other diseases such as polycystic kidney disease, secretory diarrhea, and pancreatic cancer.

Propiedades

Fórmula molecular |

C12H9ClFNO3S |

|---|---|

Peso molecular |

301.72 g/mol |

Nombre IUPAC |

N-(3-chloro-4-hydroxyphenyl)-4-fluorobenzenesulfonamide |

InChI |

InChI=1S/C12H9ClFNO3S/c13-11-7-9(3-6-12(11)16)15-19(17,18)10-4-1-8(14)2-5-10/h1-7,15-16H |

Clave InChI |

PPGMDHPWICKRAI-UHFFFAOYSA-N |

SMILES |

C1=CC(=CC=C1F)S(=O)(=O)NC2=CC(=C(C=C2)O)Cl |

SMILES canónico |

C1=CC(=CC=C1F)S(=O)(=O)NC2=CC(=C(C=C2)O)Cl |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-{[Benzyl(methyl)amino]sulfonyl}-2-methylbenzoic acid](/img/structure/B280882.png)

![2,5-dimethoxy-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide](/img/structure/B280892.png)

![Benzyl 2-methyl-5-[(phenylsulfonyl)amino]-1-benzofuran-3-carboxylate](/img/structure/B280896.png)

![Methyl 2-tert-butyl-5-{[(4-chlorophenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B280900.png)

![Methyl 2-tert-butyl-5-{[(4-methoxyphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B280902.png)

![Methyl 2-tert-butyl-5-{[(2,5-dimethylphenyl)sulfonyl]amino}naphtho[1,2-b]furan-3-carboxylate](/img/structure/B280904.png)

![Methyl 2-tert-butyl-5-[(phenylsulfonyl)amino]naphtho[1,2-b]furan-3-carboxylate](/img/structure/B280905.png)

![5-{[4-(Acetylamino)anilino]sulfonyl}-2-hydroxybenzoic acid](/img/structure/B280911.png)

![N-(9,9-dimethyl-7-oxo-7,8,9,10-tetrahydrobenzo[b]naphtho[2,1-d]furan-5-yl)-2,5-dimethylbenzenesulfonamide](/img/structure/B280912.png)

![Ethyl 5-{[(4-isopropylphenyl)sulfonyl]amino}-2-methylnaphtho[1,2-b]furan-3-carboxylate](/img/structure/B280914.png)

![N-(8-tert-butyl-7,8,9,10-tetrahydronaphtho[1,2-b][1]benzofuran-5-yl)-2,4,5-trimethylbenzenesulfonamide](/img/structure/B280922.png)